Product packaging for 5-(Thiazol-5-yl)nicotinonitrile(Cat. No.:CAS No. 1346687-55-5)

5-(Thiazol-5-yl)nicotinonitrile

Cat. No.: B11908593
CAS No.: 1346687-55-5
M. Wt: 187.22 g/mol
InChI Key: JEXKOLDTNMOUSS-UHFFFAOYSA-N
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Description

5-(Thiazol-5-yl)nicotinonitrile (CAS 1346687-55-5) is a chemical compound with the molecular formula C9H5N3S and a molecular weight of 187.22 g/mol . It belongs to the class of thiazole-pyridine hybrids, which are structures of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that compounds sharing this core hybrid structure are frequently investigated for their potential anticancer properties . Specifically, thiazole-pyridine hybrids have demonstrated promising in vitro cytotoxic activities against various cancer cell lines, including lung (A549), breast (MCF-7), and hepatic (HepG2) cancers . The proposed mechanism of action for such hybrids often involves the inhibition of key biological targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a critical role in cell proliferation and survival in certain cancers . The nitrile group on the pyridine ring may contribute to its binding affinity and is a common pharmacophore in active pharmaceutical ingredients. This product is intended for research and further manufacturing applications only, and is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3S B11908593 5-(Thiazol-5-yl)nicotinonitrile CAS No. 1346687-55-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346687-55-5

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H5N3S/c10-2-7-1-8(4-11-3-7)9-5-12-6-13-9/h1,3-6H

InChI Key

JEXKOLDTNMOUSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C2=CN=CS2)C#N

Origin of Product

United States

Synthetic Methodologies for 5 Thiazol 5 Yl Nicotinonitrile and Its Analogues

Retrosynthetic Analysis of the 5-(Thiazol-5-yl)nicotinonitrile Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By mentally breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be devised. For this compound, the primary disconnection points are the C-C bond connecting the pyridine (B92270) and thiazole (B1198619) rings, and the bonds within each heterocyclic ring.

One common approach involves disconnecting the bond between the C5 of the pyridine ring and the C5 of the thiazole ring. This leads to two key synthons: a 5-halonicotinonitrile derivative and a 5-lithiated or 5-borylated thiazole. The corresponding synthetic equivalents would be a pre-functionalized nicotinonitrile and a thiazole organometallic or boronic acid derivative, which can be coupled using transition-metal-catalyzed cross-coupling reactions.

Alternatively, the retrosynthesis can focus on constructing one of the rings onto a pre-existing, functionalized version of the other. For instance, a nicotinonitrile derivative bearing a suitable functional group at the 5-position could serve as a scaffold for the subsequent construction of the thiazole ring. Conversely, a 5-substituted thiazole could be the starting point for the formation of the nicotinonitrile ring.

Classical and Contemporary Synthetic Approaches to the Nicotinonitrile Core

The nicotinonitrile core, a pyridine ring substituted with a nitrile group, is a common structural motif in many biologically active compounds. Its synthesis has been extensively studied, leading to a variety of reliable methods.

Multi-component reactions (MCRs) are highly efficient one-pot reactions in which three or more starting materials combine to form a single product, incorporating most of the atoms of the reactants. acsgcipr.orgbaranlab.orgwikipedia.org This approach is advantageous due to its atom economy, reduced waste generation, and operational simplicity. acsgcipr.org

Several MCRs have been developed for the synthesis of nicotinonitrile derivatives. researchgate.net A common strategy involves the condensation of an aldehyde, a β-ketoester or a related active methylene compound, and an ammonia source. For example, the Hantzsch pyridine synthesis, a well-established MCR, can be adapted to produce nicotinonitriles. baranlab.orgorganic-chemistry.org

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product
Aldehydeβ-KetoesterAmmoniaHeatDihydropyridine
ChalconeMalononitrileAmmonium AcetateRefluxing Ethanol2-Aminonicotinonitrile nih.gov
KetoneAldehydeMeldrum's AcidAmmonium AcetateDihydropyridone
Aryldiazonium SaltsDABSOAlkyl BromidesCopper Catalyst, ZincAryl Alkyl Thioethers

This table provides examples of reactants and conditions used in multi-component reactions for the synthesis of pyridine and related heterocycles.

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. For nicotinonitriles, these reactions typically involve the formation of the pyridine ring from acyclic precursors.

One common approach is the cyclization of dicarbonyl compounds or their synthetic equivalents with a nitrogen source. For instance, 1,5-dicarbonyl compounds can react with ammonia or its derivatives to yield dihydropyridines, which can then be oxidized to the corresponding pyridines. The Guareschi-Thorpe condensation is another classical method that utilizes cyano-substituted starting materials to directly afford substituted pyridinones, which can be further converted to nicotinonitriles.

More contemporary methods often employ transition-metal catalysis to achieve cyclization under milder conditions and with greater control over regioselectivity. For example, palladium- or copper-catalyzed cyclization of appropriately substituted alkenes and alkynes with a nitrogen source has emerged as a powerful tool for pyridine synthesis.

An alternative to constructing the pyridine ring is to introduce the nitrile group onto a pre-existing pyridine scaffold. This requires regioselective functionalization, which can be challenging due to the inherent electronic properties of the pyridine ring.

Direct cyanation of pyridine is often difficult and can lead to a mixture of products. Therefore, strategies involving the activation of the pyridine ring are typically employed. One such method is the Reissert-Henze reaction, where the pyridine N-oxide is treated with a cyanide source and a sulfonyl chloride to introduce a nitrile group at the C2 position.

For functionalization at other positions, such as the C3 position to form nicotinonitrile, more elaborate strategies are often necessary. researchgate.net These can involve the use of directing groups to guide the cyanation to the desired position or the conversion of another functional group, such as a halogen or a carboxylic acid, into a nitrile. For instance, a 3-halopyridine can be converted to nicotinonitrile via a nucleophilic substitution reaction with a cyanide salt, often catalyzed by a transition metal. The Sandmeyer reaction, involving the diazotization of 3-aminopyridine followed by treatment with a copper(I) cyanide, is another classical method for introducing a nitrile group at the 3-position.

Strategies for Thiazole Moiety Construction and Subsequent Functionalization

The thiazole ring is another key component of the target molecule. Its synthesis is well-established, with several reliable methods available.

The Hantzsch thiazole synthesis is the most widely used method for the construction of the thiazole ring. bepls.commdpi.com This reaction involves the condensation of an α-haloketone with a thioamide. bepls.comresearchgate.net The reaction proceeds via a two-step mechanism involving nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration.

Reactant 1 Reactant 2 Product Reference
α-HaloketoneThioamide2,4-Disubstituted Thiazole researchgate.net
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole organic-chemistry.org
α-HaloketoneThiosemicarbazide2-Hydrazinylthiazole nih.gov

This table illustrates the classic Hantzsch thiazole synthesis and some of its common variations.

Modern variants of the Hantzsch synthesis often focus on improving the reaction conditions to be more environmentally friendly and efficient. bepls.com This includes the use of microwave irradiation to accelerate the reaction, the use of solid-supported reagents to simplify purification, and the development of one-pot procedures that combine the formation of the thioamide and the subsequent cyclization in a single step. Furthermore, alternative starting materials, such as α-tosyloxyketones, have been explored as replacements for the often lachrymatory α-haloketones.

Cook-Heilbron Thiazole Synthesis and its Applications

The Cook-Heilbron thiazole synthesis is a classical method for the formation of 5-aminothiazoles. This reaction involves the condensation of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates. rsc.orgpharmaguideline.com The reaction typically proceeds under mild or aqueous conditions at room temperature, making it a valuable tool in organic synthesis. rsc.org By varying the starting materials, substituents can be introduced at the 2nd and 4th positions of the thiazole ring. rsc.org When carbon disulfide is used as a reactant, the synthesis yields 5-amino-2-mercaptothiazole compounds. pharmaguideline.com

Despite its utility, the Cook-Heilbron synthesis has seen fewer applications in recent literature compared to modifications of the Hantzsch thiazole synthesis, which often allows for greater diversity in substituent introduction. rsc.org However, a notable application includes the synthesis of 2-methyl-5-aminothiazoles through the condensation and cyclization of aminoacetonitrile and ethyldithioacetate. This served as a key step in the development of pyridyl and thiazoyl bisamide Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors for potential use in cancer therapeutics. rsc.orgnih.gov

ReactantsProductConditionsReference
α-Aminonitriles and Dithioacids/Carbon Disulfide5-AminothiazolesMild, Room Temperature rsc.org
Aminoacetonitrile and Ethyldithioacetate2-Methyl-5-aminothiazoleCondensation/Cyclization nih.gov

Alternative Cyclization Methods for Thiazole Ring Formation

Beyond the Cook-Heilbron method, a variety of alternative cyclization strategies exist for the formation of the thiazole ring, with the Hantzsch synthesis being the most widely recognized. pharmaguideline.com

Hantzsch Thiazole Synthesis: This is the most common and oldest method, involving the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as a thioamide, thiourea, or thiosemicarbazone. pharmaguideline.com This method is highly versatile, allowing for the synthesis of thiazoles with a wide range of alkyl, aryl, or heteroaryl substituents at the 2, 4, and 5 positions. pharmaguideline.com

Gabriel Synthesis: This method provides another route to the thiazole ring. cdnsciencepub.com

Modern Alternatives: To overcome some limitations of classical methods, such as the use of toxic haloketones in the Hantzsch synthesis, newer protocols have been developed. rsc.org These include:

Copper-Catalyzed Cyclization: A method developed by Tang et al. utilizes a copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate to form thiazoles. pharmaguideline.com

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate thiazole synthesis, offering advantages such as shorter reaction times, improved yields, and being an environmentally friendly approach. pharmaguideline.comresearchgate.net For instance, the treatment of ethyl bromopyruvate with thioamides under microwave irradiation without a catalyst yields thiazoles rapidly and in high yields. researchgate.net

Domino Alkylation-Cyclization: Castagnolo and colleagues reported the synthesis of 2-aminothiazoles from substituted propargyl bromides and thiourea derivatives via a domino alkylation-cyclization reaction under microwave irradiation. pharmaguideline.com

Metal-Free Synthesis from α-Amino Acids: A recently developed one-pot, metal-free method synthesizes 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride (SOCl₂) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). In this reaction, SOCl₂ acts as an activating agent, the source of the sulfur atom, and facilitates a sulfoxide deoxygenation step. dntb.gov.ua

MethodKey ReactantsKey FeaturesReference
Hantzsch Synthesisα-Halocarbonyls, Thioamides/ThioureasHighly versatile, widely used pharmaguideline.com
Copper-Catalyzed CyclizationOximes, Anhydrides, KSCNUtilizes copper salts pharmaguideline.com
Microwave-Assisted SynthesisVarious (e.g., Ethyl bromopyruvate, Thioamides)Rapid, high yields, green chemistry pharmaguideline.comresearchgate.net
Metal-Free Amino Acid CyclizationN-substituted α-amino acids, SOCl₂, DBUOne-pot, scalable, broad scope dntb.gov.ua

Transition Metal-Catalyzed Coupling Reactions in Thiazole Chemistry

Transition metal catalysis has become an indispensable tool for the direct functionalization of heterocyclic scaffolds, including thiazoles. These methods often avoid the need for pre-functionalized starting materials, thus providing more efficient synthetic routes. chemrxiv.org

Palladium and copper catalysts are commonly employed for C-H activation and subsequent arylation of the thiazole ring. chemrxiv.org The regioselectivity of these reactions can often be controlled by the choice of the metal catalyst. For instance, direct palladium-catalyzed arylation of azoles typically occurs at the most nucleophilic positions, while the presence of copper(I) salts can switch the selectivity to the more acidic C-H bonds. chemrxiv.org

Specific examples of transition metal-catalyzed reactions in thiazole chemistry include:

Palladium-Catalyzed Oxidative Heck Coupling: Yao and coworkers reported a Pd(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates to achieve C-H alkenylation, delivering products in moderate to good yields without the need for ligands or acidic additives. researchgate.net

Palladium-Catalyzed Regioselective C-H Alkenylation: A versatile approach for the sequential construction of multifunctionalized thiazole derivatives has been developed through Pd-catalyzed regioselective C-H alkenylation, allowing for orthogonal substitution patterns at the C-2, C-4, and C-5 positions. rsc.orgnih.gov

Copper and Iron-Catalyzed Cyclization: Efficient synthesis of 6-substituted imidazo[2,1-b]thiazoles has been achieved from 2-aminothiazoles and acetophenones through a one-pot cascade process facilitated by both Cu(OTf)₂/KI and FeCl₃/ZnI₂ systems. acs.org

Catalyst SystemReaction TypeSubstrateOutcomeReference
Pd(OAc)₂Oxidative Heck CouplingThiazole-4-carboxylatesC-H Alkenylation researchgate.net
Palladium CatalystC-H AlkenylationSubstituted ThiazolesMultifunctionalized Thiazoles nih.gov
Cu(OTf)₂/KI or FeCl₃/ZnI₂Intramolecular Cyclization2-Aminothiazoles, AcetophenonesImidazo[2,1-b]thiazoles acs.org

Advanced Coupling Methodologies for Thiazole-Nicotinonitrile Hybrid Formation

The formation of the critical C-C bond between the pre-formed thiazole and nicotinonitrile rings is a key challenge in the synthesis of the target compound. Advanced cross-coupling methodologies provide powerful solutions for creating this linkage with high efficiency and control.

Direct C-C Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds between aromatic systems.

Suzuki-Miyaura Coupling: This reaction has been effectively used for the synthesis of 5-substituted thiazoles. A rapid and high-yielding Suzuki-Miyaura cross-coupling has been described using microwave irradiation in an aqueous medium to couple various partners to the thiazole ring. rsc.org This methodology is also widely applied to pyridine systems. For example, the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters, using a Pd(dppf)Cl₂ catalyst, generates 2-arylpyridines. cdnsciencepub.comnih.gov However, coupling with a thiazole boronic ester in this specific system proved challenging, potentially due to catalyst poisoning. cdnsciencepub.comnih.gov The synthesis of various π-conjugated molecules based on pyridazine and thiophene has also been achieved via Suzuki-Miyaura coupling. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a robust method that can be carried out under mild, often aqueous, conditions. wikipedia.org The Sonogashira reaction has been successfully applied to the synthesis of 6-alkynyl-3-fluoro-2-cyanopyridines from the corresponding bromo-cyanopyridine and various terminal alkynes, tolerating a wide range of functional groups. soton.ac.uk This demonstrates its utility in functionalizing the nicotinonitrile scaffold.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. researchgate.netorganic-chemistry.org This reaction is a powerful tool for creating substituted alkenes and has been used in the synthesis of complex molecules and active pharmaceutical ingredients like Axitinib. researchgate.netbeilstein-journals.org Its application in directly coupling thiazole and nicotinonitrile rings would likely involve a vinyl-substituted partner.

Coupling ReactionKey ReactantsCatalyst SystemKey Features
Suzuki-MiyauraHalogenated Thiazole/Pyridine, Boronic Acid/EsterPalladium (e.g., Pd(dppf)Cl₂)High efficiency, functional group tolerance
SonogashiraHalogenated Thiazole/Pyridine, Terminal AlkynePalladium and Copper(I)Mild conditions, synthesis of alkynyl-linked heterocycles
HeckHalogenated Thiazole/Pyridine, AlkenePalladiumForms C-C bond with vinyl partner, good stereoselectivity

Condensation and Cycloaddition Approaches for Inter-ring Linkage Formation

Condensation and cycloaddition reactions offer alternative pathways to link or construct the heterocyclic rings, sometimes in a single step.

Condensation Reactions: 2-Aminothiazole can undergo condensation reactions with aromatic aldehydes to generate larger heterocyclic systems. pharmaguideline.com Knoevenagel condensation is another powerful tool. For instance, the synthesis of certain 6-amino-4-aryl-3,5-dicyano-2-oxo-pyridines involves a Knoevenagel condensation of a benzohydrazide derivative with substituted benzaldehydes, followed by heating with malononitrile. researchgate.net One study details the synthesis of novel nicotinonitrile derivatives hybridized with a thiazole ring system, where the synthetic strategy involves the cyclization of a precursor thiosemicarbazide derivative. dntb.gov.uaconsensus.app

Cycloaddition Reactions: [3+2] cycloaddition reactions are a known method for forming five-membered rings. For example, difluoro-diazoketone reagents can undergo [3+2] cycloaddition with aryldiazonium salts to regioselectively form tetrazoles. rsc.org While not a direct coupling of pre-formed rings, cycloaddition strategies can be envisioned where one heterocycle is built onto the other. For instance, pyrano[2,3-d]thiazole derivatives have been synthesized via the cycloaddition of 4-thiazolidinone with a chalcone derivative. Thiazoles can also participate in Diels-Alder reactions with alkynes at high temperatures, which, after extrusion of sulfur, can lead to the formation of a pyridine ring. wikipedia.org

Regioselective Synthesis of the 5,5'-Linkage between Thiazole and Nicotinonitrile Scaffolds

Achieving the specific 5,5'-linkage between the thiazole and nicotinonitrile rings requires precise control of regioselectivity. Direct C-H activation and functionalization is a modern and powerful strategy to achieve this goal.

Regioselective C-H Arylation of Thiazole: The C5 position of the thiazole ring is electronically rich and can be targeted for electrophilic substitution. pharmaguideline.com Significant progress has been made in the direct C-H arylation at the C5 position.

Palladium-catalyzed C-H activation has been used for the efficient and regioselective arylation of thiazole derivatives at the 5-position, even in the absence of special ligands. acs.org

Nickel catalysis provides another route. An air- and moisture-stable iminopyridine-based α-diimine nickel(II) complex has been reported for the direct C5-H bond arylation of thiazole derivatives under aerobic conditions. chemrxiv.org

The synthesis of 5-arylated N-arylthiazole-2-amines has been accomplished using a direct arylation reaction to introduce the aryl group at the 5-position, highlighting an atom-efficient approach. nih.gov

Synthesis of Symmetrical and Unsymmetrical Bipyridines: Methodologies for synthesizing 5,5'-disubstituted 2,2'-bipyridines can provide insights into forming analogous 5,5'-linkages. Nickel-catalyzed homocoupling of 2-chloro-5-aminopyridine using a NiCl₂/PPh₃/Zn system is an effective method for creating a 5,5'-bond between two pyridine rings. hhu.de Cross-coupling reactions like the Suzuki and Stille reactions are standard methods for the synthesis of bipyridines, although catalyst inhibition by the bipyridine product can sometimes be an issue. nih.gov Regioselective Suzuki coupling on dibrominated pyridine derivatives has been shown to favor substitution at one position over another, a principle that could be applied to a suitably functionalized nicotinonitrile precursor. core.ac.uk

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Thiazole-Nicotinonitrile Conjugates

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of complex heterocyclic compounds like this compound and its analogues. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more eco-friendly and efficient chemical processes. Sustainable approaches in the synthesis of thiazole-nicotinonitrile conjugates focus on several key areas, including the use of greener solvents, alternative energy sources, and the development of one-pot multicomponent reactions.

Recent research has highlighted various environmentally benign methodologies for the synthesis of thiazole derivatives. acs.orgscirp.org These methods often employ green solvents, such as water or ethanol, or are conducted under solvent-free conditions to minimize volatile organic compound (VOC) emissions. acs.orgscirp.org Microwave irradiation and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. scirp.orgnih.gov Furthermore, the use of reusable and non-toxic catalysts is a cornerstone of green thiazole synthesis. scirp.orgnih.gov

Similarly, sustainable methods for the preparation of nicotinonitrile derivatives have been developed, frequently utilizing multicomponent reactions that enhance atom economy by combining several starting materials in a single step. nih.gov The use of nanomagnetic catalysts, which can be easily recovered and reused, represents a significant advancement in the green synthesis of these compounds. acs.orgnih.gov These catalysts, combined with solvent-free reaction conditions, offer a pathway to cleaner and more efficient production of nicotinonitriles. acs.orgnih.gov

The application of green chemistry principles not only mitigates the environmental impact of synthesizing thiazole-nicotinonitrile conjugates but also often leads to improved process efficiency and cost-effectiveness. nih.gov

Research Findings in Green Synthesis of Thiazole and Nicotinonitrile Derivatives

The following tables summarize key findings from studies on the green synthesis of thiazole and nicotinonitrile derivatives, illustrating the practical application of sustainable chemical principles.

Table 1: Green Synthetic Methodologies for Thiazole Derivatives

MethodologyCatalyst/ConditionsKey AdvantagesReference
Microwave-assisted SynthesisSolvent and catalyst-freeRapid reaction times (e.g., 30 seconds), high yields nih.gov
Ultrasound-assisted SynthesisSilica supported tungstosilisic acid (reusable)High yields (79-90%), catalyst reusability nih.gov
Green Solvent SynthesisWaterEnvironmentally benign, catalyst-free acs.org
One-pot Multicomponent ReactionNiFe2O4 Nanoparticles (reusable)High yields, catalyst reusability, aqueous medium nih.gov

Table 2: Green Synthetic Methodologies for Nicotinonitrile Derivatives

MethodologyCatalyst/ConditionsKey AdvantagesReference
Four-component ReactionNanomagnetic Metal-Organic Framework (reusable)Solvent-free, excellent yields (68-90%), short reaction times (40-60 min) acs.orgnih.gov
Microwave-assisted SynthesisSilica gel, solvent-freeRapid reaction times (2-3 minutes), high yields (approx. 91%) scirp.org
One-pot SynthesisDioxane with triethylamineEfficient construction of complex molecules, high yields (80-92%) researchgate.net

These examples underscore the potential for developing fully green and sustainable synthetic routes for this compound and its analogues by combining established methodologies for the individual heterocyclic components.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Thiazol 5 Yl Nicotinonitrile Derivatives

Impact of Substituent Variation on the Nicotinonitrile Ring

The nicotinonitrile scaffold serves as a key pharmacophore, and alterations to its substituents can significantly modulate the biological response of the derivative compounds.

The electronic properties of substituents on the nicotinonitrile ring play a pivotal role in determining the biological activity of the derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring system, thereby influencing its interaction with biological targets. lumenlearning.com

Generally, electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, increase the electron density of the nicotinonitrile ring through resonance effects (+R). lumenlearning.com This enhanced nucleophilicity can lead to stronger interactions with electron-deficient pockets in target proteins, potentially increasing biological activity. Conversely, electron-withdrawing groups, like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), decrease the electron density of the ring. lumenlearning.comfrontiersin.org This can be advantageous if the target interaction involves nucleophilic attack from the protein to the ligand.

Research on various heterocyclic compounds has demonstrated the profound impact of these electronic effects. For instance, in a series of thiazole (B1198619) derivatives, it was observed that the presence of electron-donating groups tended to increase antibacterial activity, whereas electron-withdrawing groups were associated with enhanced antifungal activity. ijper.org Similarly, studies on indole (B1671886) derivatives have shown that electron-withdrawing substituents can be more accurately modeled computationally to predict excited state properties, which can be relevant for fluorescent probes. nih.gov

The following table summarizes the general electronic effects of common substituents:

SubstituentElectronic EffectImpact on Ring Electron Density
-OH, -NH2, -ORElectron-donating (+R)Increases
-CH3, -AlkylElectron-donating (Inductive)Weakly Increases
-HNeutralNo significant change
-F, -Cl, -Br, -IElectron-withdrawing (Inductive), Weakly donating (+R)Decreases
-CN, -NO2, -CF3Electron-withdrawing (-I, -R)Strongly Decreases

The size and spatial arrangement of substituents on the nicotinonitrile ring introduce steric hindrance, which can significantly influence the molecule's conformational preferences and its ability to bind to a biological target. unina.it Bulky substituents can restrict the rotation of bonds and lock the molecule into a specific conformation, which may be either favorable or unfavorable for binding. unina.it

The principle of minimal steric interaction suggests that a molecule will adopt a conformation that minimizes steric repulsions. unina.it Therefore, the introduction of a bulky group can force the nicotinonitrile ring or other parts of the molecule to adopt a specific orientation. This can be a powerful tool in drug design to optimize the presentation of key pharmacophoric features to the receptor. For example, meta-substitution on a ring can introduce more steric hindrance compared to para-substitution, potentially leading to reduced biological effectiveness. researchgate.net

The interplay between steric and electronic effects is crucial. A bulky substituent might be electronically favorable but sterically detrimental, or vice versa. For instance, a chloro substituent can have both steric and electronic effects, and its placement can lead to different outcomes. nih.gov In some cases, steric hindrance can force a group, such as a nitro group, slightly out-of-plane with the aromatic ring, which can affect resonance and, consequently, biological activity. nih.gov

The following table illustrates how different substituent sizes can impact conformational freedom:

Substituent SizePotential for Steric HindranceEffect on Conformational Freedom
Small (e.g., -H, -F)LowHigh
Medium (e.g., -CH3, -Cl)ModerateModerate
Large (e.g., -t-butyl, -phenyl)HighLow

Ultimately, the optimal substituent is one that strikes a balance between favorable electronic properties and a conformational arrangement that allows for optimal binding to the target.

The nitrile (-C≡N) group is a key functional group in 5-(Thiazol-5-yl)nicotinonitrile and its derivatives, and its modification can have a profound impact on biological activity. The nitrile group is often considered a bioisostere for other functional groups like carbonyls, hydroxyls, and even halogens. researchgate.net

Modifications of the nitrile group can be achieved through various chemical reactions, including hydrolysis, reduction, and cycloaddition. researchgate.net These transformations can lead to a range of new functional groups with different electronic and steric properties.

Hydrolysis: The nitrile group can be hydrolyzed to an amide (-CONH2) or a carboxylic acid (-COOH). This introduces a hydrogen-bond donor and acceptor, which can lead to new interactions with the biological target.

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride, yields a primary amine (-CH2NH2). researchgate.net This introduces a basic and nucleophilic center, which can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

Cycloaddition: The nitrile group can participate in 1,3-dipolar cycloaddition reactions to form various heterocyclic rings. researchgate.net

The impact of these modifications on biological activity is highly dependent on the specific target and the role of the nitrile group in the parent molecule. In some cases, the nitrile group may be essential for activity, acting as a key hydrogen bond acceptor or participating in other crucial interactions. frontiersin.org In other instances, its modification to another functional group may lead to enhanced potency or a different pharmacological profile. For example, the toxicity of some nitriles is a concern, and their modification can be a strategy to mitigate this. frontiersin.org

Role of Modifications on the Thiazole Heterocycle

The thiazole ring is another critical component of the this compound scaffold, and modifications to this heterocycle offer another avenue for modulating biological activity.

The thiazole ring has three positions (2, 4, and 5) where substituents can be introduced, and the nature and position of these substituents can significantly influence the pharmacological profile of the resulting derivatives. The reactivity of the thiazole ring towards electrophiles generally follows the order 5 > 2 > 4. ijper.org

Position 5: This position is directly linked to the nicotinonitrile ring in the parent compound. Modifications at this position are less common in the context of maintaining the core scaffold, but in broader thiazole chemistry, substituents at C5 can significantly impact activity.

Structure-activity relationship studies on various thiazole-containing compounds have provided valuable insights. For example, in a series of antimicrobial thiazole derivatives, the substitution pattern on the thiazole ring was found to be critical for activity. nih.gov Similarly, in another study, the presence of specific substituents on the thiazole ring was crucial for the anticancer activity of the compounds. ijper.org

The following table provides examples of substituent effects at different positions of the thiazole ring from various studies:

PositionSubstituent TypeObserved Effect on Biological ActivityReference
2Amino, Substituted AminesOften crucial for activity, involved in H-bonding nih.gov
4Methyl, PhenylCan influence steric interactions and overall shape nih.govmdpi.com
5Aryl, HeteroarylCan significantly modulate activity, linked to nicotinonitrile ijper.org

Replacing the sulfur atom in the thiazole ring with another heteroatom, such as oxygen to form an oxazole (B20620), can lead to significant changes in the physicochemical and biological properties of the molecule. Oxazole rings are isosteric to thiazole rings but differ in their electronic and hydrogen-bonding characteristics. nih.gov

The sulfur atom in the thiazole ring is less electronegative than the oxygen atom in the oxazole ring. This difference in electronegativity affects the electron distribution within the ring and can influence the molecule's dipole moment, polarity, and ability to participate in hydrogen bonding. The 1,3,4-oxadiazole (B1194373) moiety, for instance, has been shown to have good binding to enzyme active sites through its oxygen atom. nih.gov

Comparative studies of thiazole and oxazole analogues have shown that this heteroatom substitution can lead to different biological activities. For example, in some cases, the thiazole analogue may be more active, while in others, the oxazole analogue may show superior potency or a different pharmacological profile. researchgate.net This highlights the importance of empirical testing to determine the optimal heterocycle for a given biological target.

The following table compares some general properties of thiazole and oxazole rings:

PropertyThiazole (contains Sulfur)Oxazole (contains Oxygen)
Electronegativity of HeteroatomLowerHigher
AromaticityAromaticAromatic
Hydrogen Bond Accepting AbilityModerateStronger
Potential for Metabolic OxidationSulfur can be oxidizedLess prone to oxidation at the heteroatom

The choice between a thiazole and an oxazole ring in drug design is therefore a strategic decision based on the desired physicochemical properties and the specific interactions required for binding to the biological target.

Conformational Analysis and Molecular Rigidity of the this compound Hybrid System

Computational studies, such as those using Density Functional Theory (DFT), on closely related structures like thiazole-5-carboxylic acid, provide insight into the conformational preferences of the 5-substituted thiazole system. dergipark.org.trdergipark.org.tr These analyses typically reveal the existence of several low-energy conformers. dergipark.org.tr Potential energy surface scans based on the dihedral angle of the bond linking the two rings can identify the most stable conformations. For the thiazole-nicotinonitrile hybrid, these would likely include planar (syn- or anti-periplanar) and non-planar (synclinal or anticlinal) arrangements. Studies on similar compounds have found that planar conformations are often the most stable, though non-planar forms can also exist at minimum energy levels. dergipark.org.tr

The molecular rigidity of the hybrid system is influenced by intramolecular interactions. Non-covalent interactions between the heteroatoms of the two rings can introduce a degree of conformational restriction. For instance, repulsive forces between the thiazole nitrogen and the nicotinonitrile ring system, or potentially favorable interactions involving the thiazole sulfur, can create energy barriers to free rotation. nih.gov An analysis of isomeric thiazole derivatives revealed that subtle changes in heteroatom positions can lead to significant differences in conformational stability, with some interactions being favorable (e.g., C=O···S) and others being repulsive (e.g., C=O···N). nih.gov This inherent, albeit limited, flexibility allows the molecule to adopt a specific, low-energy conformation required for optimal binding, a concept known as conformational selection.

Pharmacophore Elucidation for Thiazole-Nicotinonitrile Hybrids

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. Elucidating the pharmacophore for thiazole-nicotinonitrile hybrids is a crucial step in rational drug design, guiding the synthesis of new derivatives with improved potency and selectivity. nih.govresearchgate.netmdpi.com

Pharmacophore models for thiazole-containing compounds are often developed by aligning a set of known active molecules and identifying common chemical features. researchgate.net For the thiazole-nicotinonitrile scaffold, a hypothetical pharmacophore can be proposed based on its constituent parts and findings from related molecules.

Key Pharmacophoric Features:

Aromatic/Hydrophobic Regions: Both the thiazole and the nicotinonitrile (pyridine) rings serve as core hydrophobic and aromatic features, capable of participating in π-π stacking or hydrophobic interactions within a receptor's binding pocket. researchgate.net

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile (-C≡N) group is a strong hydrogen bond acceptor, a feature commonly exploited in medicinal chemistry for anchoring a ligand to its target.

Additional Interaction Points: The nitrogen atom of the pyridine (B92270) ring and the nitrogen and sulfur atoms of the thiazole ring can also act as hydrogen bond acceptors or participate in other electrostatic interactions. researchgate.net

Substituents on either ring system can introduce additional pharmacophoric points. For example, hydroxyl or amino groups can add hydrogen bond donor capabilities, while alkyl or aryl groups can expand the hydrophobic regions. Modeling studies on other heterocyclic hybrids have successfully generated pharmacophore templates that guide the design of potent ligands. researchgate.netmdpi.comnih.gov

Table 1: Common Pharmacophoric Features Identified in Thiazole-Based Hybrids

FeatureDescriptionPotential Role in BindingSource
Aromatic RingsPhenyl, Thiophene, Pyridine, Thiazoleπ-π stacking, hydrophobic interactions researchgate.netnih.gov
Hydrogen Bond AcceptorsNitrile nitrogen, Carbonyl oxygen, Ring nitrogensDirected polar interactions with receptor residues researchgate.net
Hydrogen Bond DonorsAmine or Hydroxyl groups on substituentsDirected polar interactions with receptor residues semanticscholar.org
Hydrophobic RegionsAlkyl or halo-aryl substituentsVan der Waals interactions, filling of hydrophobic pockets researchgate.netsemanticscholar.org

Strategies for Enhancing Molecular Recognition and Target Binding Affinity

Improving the binding affinity of this compound derivatives involves a range of strategic modifications aimed at optimizing interactions with the target protein. These strategies are typically guided by Structure-Activity Relationship (SAR) studies and computational modeling.

Substitution and Functionalization: A primary strategy is the systematic substitution on both the thiazole and nicotinonitrile rings. SAR studies on related thiazole derivatives demonstrate that the nature and position of substituents can drastically alter biological activity. For example, in a series of thiazole-naphthalene derivatives designed as tubulin polymerization inhibitors, small changes to a phenyl ring substituent led to significant differences in potency. semanticscholar.org Replacing a methoxy (B1213986) group with an ethoxy group at the para-position enhanced activity, while introducing a bulky bromo-trimethoxyphenyl group caused a remarkable decrease in activity. semanticscholar.org This highlights the sensitivity of the binding pocket to the steric and electronic properties of the substituent.

Table 2: Example of Structure-Activity Relationship in Thiazole Derivatives Data derived from a study on thiazole-naphthalene derivatives as tubulin polymerization inhibitors against the MCF-7 cancer cell line.

Compound IDKey Substituent (on Phenyl Ring)IC₅₀ (μM)Reference
5a4-methoxy>10 semanticscholar.org
5b4-ethoxy0.48 semanticscholar.org
5c2-bromo-3,4,5-trimethoxy>50 semanticscholar.org

Exploiting Target Malleability: Interestingly, enhancing binding affinity is not always a matter of adding strong, specific polar contacts. Studies on closely related 4-(thiazol-5-yl)pyrimidine-5-carbonitrile inhibitors of Cyclin-Dependent Kinase 9 (CDK9) concluded that inhibitor selectivity arose from the relative malleability of the CDK9 active site rather than the formation of distinct polar bonds. nih.gov This suggests a strategy where ligands are designed to fit favorably within a flexible binding pocket, displacing water molecules and maximizing favorable shape complementarity.

Bioisosteric Replacement and Hybridization: Bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, is a common tactic. nih.gov For instance, the nicotinonitrile ring could be replaced with other heteroaromatic systems to probe for improved interactions or better physicochemical properties. Furthermore, creating hybrid molecules, such as linking the core scaffold to other pharmacologically active moieties via Schiff base or other linkers, has been shown to produce compounds with enhanced activity. researchgate.netcu.edu.eg

Improving Physicochemical Properties: Molecular recognition is also influenced by the ability of a compound to reach its target. Strategies to enhance properties like aqueous solubility are crucial. For example, the synthesis of a methanesulfonate (B1217627) salt of a pyridine-thiazole hybrid was pursued specifically to improve its solubility for biological testing. mdpi.comnih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often employed to guide the design of molecules with more drug-like properties. nih.gov

Structure-Based Design: Modern drug design heavily relies on computational tools. Molecular docking can predict the binding pose of a derivative within a target's active site, helping to rationalize observed SAR and design new compounds with improved interactions. nih.govresearchgate.net This approach allows for the targeted addition or modification of functional groups to engage specific amino acid residues in the binding pocket, thereby enhancing molecular recognition and affinity. researchgate.net

Mechanistic Investigations of Biological Activities of 5 Thiazol 5 Yl Nicotinonitrile Derivatives in Vitro Studies

Enzyme Inhibition and Modulation Studies

Derivatives of the 5-(thiazol-5-yl)nicotinonitrile scaffold have been evaluated against several enzyme targets, revealing a range of inhibitory activities.

Kinase Inhibition Profiles (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, PIM-1 Kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase)

The 4-(thiazol-5-yl)pyrimidine-5-carbonitrile core, a close structural analog of this compound, is a potent inhibitor of Cyclin-Dependent Kinases (CDKs). Extensive research has focused on the structure-activity relationship (SAR) of this class of compounds, particularly their potency and selectivity for CDK9, a key regulator of transcription.

A series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines were synthesized and tested for their inhibitory activity against a panel of CDKs. The introduction of a carbonitrile group at the C5-position of the pyrimidine (B1678525) ring was found to be a critical determinant of potency. For instance, compound 12u , a derivative with specific substitutions on the aniline (B41778) ring, demonstrated high potency for CDK9 with an IC50 value of 7 nM and exhibited over 80-fold selectivity against the homologous kinase CDK2. X-ray crystallography studies of inhibitors like 12u bound to both CDK9 and CDK2 have provided detailed insights into the binding modes, revealing that the selectivity is influenced by subtle conformational changes and van der Waals interactions within the kinase ATP-binding pocket. These inhibitors function by stabilizing the CDK9/cyclin T complex, which in turn leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.

While the primary focus has been on CDKs, other research has explored thiazole-containing compounds as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. A series of new thiazole-based derivatives were designed as potential VEGFR-2 inhibitors, with compound 4d (a 3-nitrophenylthiazolyl derivative) showing significant inhibitory activity, causing 85.72% inhibition in an ELISA assay. Another study on nicotinamide-based derivatives, which share structural similarities with the nicotinonitrile core, identified a potent VEGFR-2 inhibitor with an IC50 value of 51 nM. These findings suggest that the broader thiazole-pyridine scaffold is a promising template for developing inhibitors against various protein kinases.

CompoundTarget KinaseIC50 / Ki (nM)Notes
Ia (R'=H, R=m-NO₂) CDK9/CycTKi = 1Pan-CDK inhibitor.
CDK1/CycBKi = 1
CDK2/CycAKi = 3
12a (R'=CN, R=m-NO₂) CDK9/CycTKi = 2Potent pan-CDK inhibitor.
CDK1/CycBKi = 2
CDK2/CycAKi = 6
12u CDK9IC50 = 7Over 80-fold selectivity for CDK9 vs CDK2.
4d VEGFR-285.72% Inhibition3-nitrophenylthiazolyl derivative.
Compound 10 VEGFR-2IC50 = 51Nicotinamide-based derivative.

Inhibition of Other Enzyme Targets (e.g., Bacterial DNA Gyrase B, Acetylcholinesterase, Carbonic Anhydrase)

While the thiazole (B1198619) ring is a component in molecules known to inhibit various enzymes, a detailed search of scientific literature did not yield specific in vitro studies on this compound derivatives against bacterial DNA gyrase B, acetylcholinesterase, or carbonic anhydrase. Studies on other classes of thiazole derivatives have shown activity against these targets, such as thiazol-4-one derivatives which have been reported as DNA gyrase B inhibitors. However, data for the specific nicotinonitrile scaffold requested is not available.

Receptor Ligand Binding and Antagonism Studies

The interaction of this compound derivatives with various cell surface and nuclear receptors has been explored to a lesser extent than their enzyme inhibition profiles.

Adenosine (B11128) Receptor Interactions

A comprehensive review of published scientific research did not identify any in vitro studies investigating the binding or functional modulation of adenosine receptors by compounds with the this compound core structure. While other thiazole-containing molecules have been assessed for adenosine receptor affinity, data for this specific chemical series is not present in the current literature.

Androgen Receptor Antagonism

No published in vitro studies were found that specifically evaluate the androgen receptor binding or antagonistic properties of this compound derivatives. The existing research on thiazole-based androgen receptor antagonists focuses on different structural classes, such as fused thiazolo-pyrimidine derivatives.

Investigations into Other Relevant Receptor Interactions

A thorough literature search did not reveal any in vitro investigations into the interactions of this compound derivatives with other relevant receptor targets.

Modulation of Cellular Pathways and Processes (In Vitro)

In vitro studies have been instrumental in elucidating the mechanisms through which this compound derivatives exert their biological effects. These investigations have revealed their influence on critical cellular processes, including cell cycle regulation, apoptosis, oxidative stress, and microbial growth.

Cell Cycle Regulation and Arrest in Cancer Cell Models

Derivatives of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle in various cancer cell lines, a crucial mechanism for their anticancer activity.

One study highlighted a methoxybenzyl 5-nitroacridone derivative, which induced a concentration-dependent accumulation of cells in the G1 phase in human chronic myelogenous leukemia K562 cells. nih.gov This G1 cell cycle arrest was attributed to the significant down-regulation of the phosphorylation of the retinoblastoma-associated protein (Rb), a key regulator of the G1/S phase transition. nih.gov Homology modeling and molecular docking studies further suggested that this derivative interacts with and inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), which are responsible for Rb phosphorylation. nih.gov

Similarly, a 5-nitro-thiophene-thiosemicarbazone derivative, LNN-05, was found to induce G1 phase cell cycle arrest in chronic human myelocytic leukemia (K-562) cells. nih.gov Another related derivative, PR17, induced S-phase cell cycle arrest in MIA PaCa-2 pancreatic ductal adenocarcinoma cells. nih.gov

Furthermore, research on 5-aminosalicylate–4-thiazolinone hybrid derivatives showed that certain compounds could perturb the cell cycle in a panel of seven cancer cell lines, contributing to their cytotoxic effects. aun.edu.eg

These findings underscore the potential of these derivatives to halt the proliferation of cancer cells by targeting specific phases and regulatory proteins of the cell cycle.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Beyond disrupting the cell cycle, several this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.

For instance, a methoxybenzyl 5-nitroacridone derivative was observed to trigger apoptosis in K562 cells through both the mitochondria-mediated (intrinsic) and exogenous (extrinsic) pathways. nih.gov The 5-nitro-thiophene-thiosemicarbazone derivative LNN-05 also demonstrated the ability to induce morphological changes associated with apoptosis in K-562 cells and caused a dose-dependent depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. nih.gov

Additionally, new 5-aminosalicylate–4-thiazolinone hybrid derivatives have been shown to induce DNA damage and apoptosis, which mediates their cytotoxic activity against various cancer cell lines. aun.edu.eg The incorporation of a 1,3-thiazole moiety into phthalimide (B116566) derivatives has also been explored to create new anticancer agents with pro-apoptotic activity. nih.gov

These studies collectively indicate that the induction of apoptosis is a significant mechanism by which these thiazole derivatives exert their anticancer effects.

Mechanisms of Oxidative Stress Modulation (Antioxidant Activity)

Several derivatives of this compound have been investigated for their ability to modulate oxidative stress, primarily through their antioxidant properties.

A study on novel nicotinonitrile analogues hybridized with thiazole, pyrazole (B372694), and pyridine (B92270) ring systems revealed that the nicotinonitrile-thiazole hybrid 6b was a promising antioxidant agent. consensus.appresearchgate.net This compound demonstrated significant inhibitory activity in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay. consensus.appresearchgate.net

In another study, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were synthesized and screened for their in vitro antioxidant properties. researchgate.net Some of these compounds showed potent antioxidant activity. researchgate.net

Furthermore, the synthesis and evaluation of phenolic thiazoles demonstrated significant radical scavenging and antioxidant potential. nih.gov The capacity of these compounds to reduce the ABTS radical cation and scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical highlighted their antioxidant capabilities. nih.gov A series of novel thiazolyl-polyphenolic compounds also exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox in multiple assays. mdpi.com

Antimicrobial Mechanisms of Action (e.g., against specific bacterial and fungal strains)

Derivatives of this compound have shown considerable promise as antimicrobial agents, with in vitro studies revealing their activity against a range of bacterial and fungal pathogens.

Research on novel thiazole derivatives bearing β-amino acid and aromatic moieties demonstrated selective and potent bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 1–2 µg/mL. ktu.edu Some of these compounds also exhibited antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. ktu.edu

Another study focused on pyrazole derivatives incorporating a thiazol-4-one/thiophene moiety, which were found to be active inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR) in bacteria. nih.gov Compound 7b from this series was particularly potent, with MIC values ranging from 0.22 to 0.25 μg/mL against the tested pathogens. nih.gov

Furthermore, a series of novel di-, tri-, and tetrathiazole derivatives were synthesized and showed high antimicrobial activity, in some cases exceeding that of standard antibiotics. mdpi.com Molecular docking studies suggested that these compounds could effectively bind to pathogen-specific proteins. mdpi.com

The antifungal potential of these derivatives has also been explored. N-(1H-pyrazol-5-yl)nicotinamide derivatives were designed and synthesized, with compound B4 showing significant antifungal activity against Sclerotinia sclerotiorum and Valsa mali. nih.gov Molecular docking and scanning electron microscopy provided preliminary insights into its possible antifungal mechanism. nih.gov Additionally, some 5-nitroimidazole derivatives incorporating a thiazole ring were found to be effective against various fungi. researchgate.netnih.gov

These diverse studies highlight the multifaceted antimicrobial mechanisms of this compound derivatives, targeting essential bacterial enzymes and demonstrating broad-spectrum activity against clinically relevant pathogens.

Phenotypic Screening and Target Deconvolution in Relevant Biological Systems (In Vitro)

Phenotypic screening has emerged as a powerful strategy in drug discovery, allowing for the identification of compounds that produce a desired biological effect without a preconceived target. nih.gov This approach is particularly valuable for discovering first-in-class mechanisms of action. drughunter.com Once a hit is identified through a phenotypic screen, the subsequent and crucial step is "target deconvolution," which involves identifying the specific molecular target(s) of the active compound. nih.govnih.gov

Several techniques are employed for target deconvolution, broadly categorized into direct and indirect methods. drughunter.com Direct methods, such as affinity purification using compound-immobilized beads and photoaffinity labeling, aim to directly isolate the target protein. nih.gov Label-free direct methods, like the cellular thermal shift assay (CETSA), have also gained prominence. drughunter.comnih.gov Indirect methods, including genomic and proteomic profiling, infer the target by observing the cellular response to the compound. nih.govdrughunter.com

In the context of this compound derivatives, while specific examples of comprehensive phenotypic screening campaigns followed by target deconvolution are not extensively detailed in the provided search results, the diverse biological activities reported (anticancer, antioxidant, antimicrobial) suggest that these compounds likely modulate multiple cellular targets and pathways. The mechanistic studies described in the previous sections, which identify effects on cell cycle proteins, apoptotic pathways, and bacterial enzymes, can be considered a form of target deconvolution, albeit often driven by a hypothesis rather than an unbiased screen.

The future application of systematic phenotypic screening and advanced target deconvolution technologies will be instrumental in fully understanding the complex pharmacology of this compound derivatives and uncovering novel therapeutic applications.

Structure-Based Drug Design (SBDD) Insights Derived from In Vitro Biological Data

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. The in vitro biological data generated for this compound derivatives provides valuable insights that can guide SBDD efforts.

For instance, the discovery that certain thiazole derivatives inhibit tubulin polymerization has led to their development as potential anticancer agents. researchgate.net Molecular docking studies of a series of 2,4-disubstituted thiazole derivatives into the colchicine (B1669291) binding site of tubulin have helped to rationalize their cytotoxic activity and identify key interactions. researchgate.net These studies revealed that compounds with superior tubulin polymerization inhibitory activity formed specific hydrogen bonds and hydrophobic interactions within the binding pocket, providing a roadmap for designing more potent inhibitors. researchgate.net

Similarly, in the realm of antimicrobial drug design, molecular docking of novel pyrazole derivatives incorporating a thiazol-4-one/thiophene moiety into the active sites of DNA gyrase and DHFR has provided a structural basis for their inhibitory activity. nih.gov These computational models can guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced antimicrobial efficacy.

Molecular docking has also been employed to understand the antifungal mechanism of N-(1H-pyrazol-5-yl)nicotinamide derivatives, offering preliminary clues about their molecular target and interactions. nih.gov Furthermore, docking studies of new di-, tri-, and tetrathiazole derivatives against pathogen-specific proteins have supported their observed antimicrobial activity and can inform the design of next-generation agents. mdpi.com

The integration of in vitro biological data with computational SBDD approaches creates a powerful feedback loop for the iterative design and optimization of this compound derivatives with improved potency and selectivity for their respective biological targets.

Computational Chemistry and Molecular Modeling Studies of 5 Thiazol 5 Yl Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental for understanding a molecule's intrinsic properties. researchgate.net These calculations provide insights into electronic distribution and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com While FMO analyses have been conducted on many thiazole-containing compounds to assess their electronic characteristics, specific values for the HOMO-LUMO gap and visualizations of the orbital distributions for 5-(Thiazol-5-yl)nicotinonitrile have not been published.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (ESP) maps are invaluable for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps predict sites for electrophilic and nucleophilic attack and non-covalent interactions. researchgate.netresearchgate.net This analysis is crucial for understanding how a molecule might interact with biological targets. Although the technique is widely applied, specific ESP maps detailing the charge distribution across the this compound structure are not available in existing literature.

Conformational Analysis and Elucidation of Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. It helps identify the most stable, low-energy conformers that are likely to be biologically active. For a molecule like this compound, which has a rotational bond between the pyridine (B92270) and thiazole (B1198619) rings, this analysis would be key to understanding its preferred spatial arrangement. However, no studies detailing the conformational landscape or identifying the global minimum energy structure for this specific compound have been found.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its target protein over time, offering insights into the stability of the complex and the nature of the binding interactions. nih.gov This powerful technique is often used to validate findings from molecular docking and to understand the subtle conformational changes that occur upon binding. Research on related thiazole derivatives has utilized MD simulations to assess their stability in the active sites of proteins like cyclin-dependent kinases (CDKs). nih.gov Nevertheless, there are no published MD simulation studies featuring this compound to analyze its behavior with any specific protein target.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes.

Prediction of Ligand-Protein Binding Modes and Affinities

Docking studies on various thiazole and pyridine-containing molecules have been reported, often identifying key interactions with protein targets like Epidermal Growth Factor Receptor (EGFR) and various kinases. nih.govnih.govnih.govnih.gov These studies predict binding affinities (scoring functions) and detail the specific amino acid residues involved in hydrogen bonds and other interactions. Despite the prevalence of this method, there is a lack of published research that specifically reports on the molecular docking of this compound into any protein active site, meaning its potential binding modes and affinities remain unexplored.

Validation and Optimization of Scoring Functions for Thiazole-Nicotinonitrile Ligands

In the realm of structure-based drug design, molecular docking is a fundamental tool used to predict the binding orientation of a ligand to its protein target. The accuracy of these predictions is heavily reliant on the scoring function, which estimates the binding affinity between the protein and the ligand. However, the performance of generic scoring functions can vary significantly depending on the chemical nature of the ligand and the specific protein target. Therefore, for a distinct chemical class like thiazole-nicotinonitriles, it is crucial to validate and potentially optimize scoring functions to ensure reliable predictions.

The validation process for scoring functions in the context of this compound and its analogues would involve a carefully curated dataset of protein-ligand complexes with experimentally determined binding affinities. This dataset, if available, would ideally consist of various thiazole-nicotinonitrile derivatives bound to one or more specific biological targets. The primary objective is to assess how well different scoring functions can reproduce the experimental binding modes and rank the ligands according to their measured affinities.

A typical validation workflow would include:

Redocking: The native ligand is extracted from the crystal structure of the protein-ligand complex and then docked back into the binding site. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is calculated. A low RMSD (typically < 2.0 Å) indicates a successful reproduction of the binding mode.

Cross-docking: Ligands from one protein-ligand complex are docked into the binding site of other related protein structures to assess the robustness of the scoring function.

Correlation Analysis: The binding scores predicted by the scoring function for a series of thiazole-nicotinonitrile ligands are correlated with their experimental binding affinities (e.g., Ki, Kd, or IC50 values). A strong correlation, indicated by a high Pearson correlation coefficient (R) or Spearman's rank correlation coefficient (ρ), suggests that the scoring function can effectively rank compounds by their potency.

Should standard scoring functions show poor performance, optimization may be necessary. This can involve re-parameterizing the scoring function by adjusting the weights of its different energy terms (e.g., van der Waals, electrostatic, hydrogen bonding, and desolvation) to better capture the specific interactions that are characteristic of thiazole-nicotinonitrile ligands.

Table 1: Illustrative Validation of Scoring Functions for a Hypothetical Thiazole-Nicotinonitrile Dataset

Scoring FunctionPearson's R (Affinity Correlation)Success Rate in Redocking (%)
AutoDock Vina0.5875
GOLD (ChemPLP)0.6582
Schrödinger (Glide SP)0.7288
MOE (ASE)0.6178

This table illustrates the kind of data that would be generated in a scoring function validation study. The values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be invaluable for predicting the activity of untested analogues and for understanding which molecular properties are key to their biological function.

The development of a predictive QSAR model for a specific biological activity (e.g., enzyme inhibition, receptor antagonism) of this compound derivatives begins with the compilation of a dataset of compounds with measured activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF), a mathematical equation is derived that correlates the descriptors with the biological activity. A robust QSAR model should be statistically significant and have high predictive power, which is assessed through rigorous internal and external validation procedures.

A hypothetical QSAR equation for a series of thiazole-nicotinonitrile derivatives might look like:

pIC50 = 0.45 * ClogP - 0.12 * TPSA + 0.78 * (LUMO) + 2.54

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, ClogP represents the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. Such an equation would suggest that higher lipophilicity and a higher LUMO energy, combined with a lower polar surface area, are beneficial for the activity of these compounds.

Table 2: Illustrative Descriptors and Biological Activity for a QSAR Study of this compound Analogues

Compound IDpIC50ClogPTPSA (Ų)LUMO (eV)
TZN-16.52.865.4-1.2
TZN-27.13.260.1-1.1
TZN-35.92.570.8-1.5
TZN-47.53.658.2-0.9

This table provides an example of the data used to build a QSAR model. The values are hypothetical.

Pharmacophore modeling is another powerful ligand-based approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound and its active analogues would be developed by aligning a set of these active compounds and identifying the common chemical features responsible for their interaction with the biological target.

These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the this compound scaffold, one might hypothesize a pharmacophore model that includes:

A hydrogen bond acceptor from the nitrile nitrogen.

An aromatic ring feature from the pyridine ring.

Another aromatic ring or hydrophobic feature from the thiazole ring.

Potentially other features depending on the substituents on the core scaffold.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. Furthermore, it serves as a blueprint for the de novo design of new molecules, where fragments with the desired pharmacophoric features are assembled to create entirely new chemical entities.

Table 3: Hypothetical Pharmacophore Features for a this compound-based Ligand Set

Feature TypeLocation
Hydrogen Bond AcceptorNitrile group on the pyridine ring
Aromatic RingPyridine ring
Aromatic RingThiazole ring
Hydrophobic GroupSubstituent on the thiazole ring

This table illustrates the types of features that might be identified in a pharmacophore model for this class of compounds.

In Silico De Novo Design and Virtual Screening Applications for Novel Analogues

In silico de novo design and virtual screening are computational strategies aimed at identifying novel and potent drug candidates from large chemical spaces. For this compound, these techniques can be employed to explore a vast number of potential analogues without the need for their synthesis and biological testing in the initial stages.

De novo design algorithms can "grow" new molecules within the binding site of a target protein, starting from a seed fragment or by assembling small chemical building blocks. The resulting molecules are optimized to have favorable interactions with the protein. Alternatively, these algorithms can be guided by a ligand-based pharmacophore model to generate novel scaffolds that possess the required chemical features for activity.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. This can be done through either ligand-based or structure-based approaches.

Ligand-based virtual screening would use the this compound structure or a derived pharmacophore model as a template to search for structurally similar compounds or those that match the pharmacophore's features.

Structure-based virtual screening (i.e., molecular docking) would involve docking millions of compounds from a virtual library into the binding site of the target protein and ranking them based on their predicted binding affinity. The top-ranked compounds would then be selected for experimental validation.

These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success, thereby saving time and resources.

Table 4: Illustrative Hit List from a Virtual Screening Campaign for Novel Thiazole-Nicotinonitrile Analogues

Compound IDDocking Score (kcal/mol)Predicted Affinity (nM)Pharmacophore Fit
ZINC12345678-9.8500.95
CHEMBL987654-9.5750.92
VENDOR-001-9.21100.89
VENDOR-002-9.11250.88

This table represents a typical output from a virtual screening campaign, with hypothetical values.

Future Research Directions and Opportunities for 5 Thiazol 5 Yl Nicotinonitrile

The unique structural arrangement of 5-(Thiazol-5-yl)nicotinonitrile, which combines a thiazole (B1198619) ring with a nicotinonitrile moiety, presents a fertile ground for future scientific exploration. The strategic fusion of these two pharmacologically significant heterocycles suggests a broad spectrum of potential applications, warranting further investigation into its synthesis, characterization, and biological interactions. Future research can unlock the full potential of this scaffold, paving the way for novel therapeutic agents and research tools.

Q & A

Q. Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.5–9.0 ppm) and nitrile carbon (δ ~115 ppm).
  • FT-IR : Detect C≡N stretching (~2200 cm1^{-1}) and thiazole C-S-C vibrations (~650 cm1^{-1}).
  • LC-MS : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
    Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .

Advanced: How does steric hindrance from the thiazole ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :
Use X-ray crystallography (as in ) to analyze spatial constraints around the nitrile group. Compare reaction rates with/without bulky substituents via kinetic studies. Computational docking simulations can model steric interactions with catalytic metal centers (e.g., Pd in Suzuki couplings). Bulky thiazole substituents may reduce accessibility, necessitating higher temperatures or microwave-assisted synthesis .

Basic: What stability challenges arise when storing this compound, and how can they be mitigated?

Methodological Answer :
The compound is sensitive to moisture and light. Store under inert gas (Ar/N2_2) at –20°C in amber vials. Monitor degradation via HPLC; impurities like hydrolyzed amides or oxidized thiazole rings indicate instability. Add stabilizers (e.g., BHT) for long-term storage .

Advanced: How can contradictory bioactivity data for this compound be resolved across different assays?

Methodological Answer :
Replicate assays under standardized conditions (pH, temperature, solvent). Verify purity (>99%) via HPLC and exclude batch-to-batch variability. Use isothermal titration calorimetry (ITC) to assess binding affinity discrepancies. Consider off-target interactions by profiling against related enzymes (e.g., kinase panels) .

Basic: What solvent systems optimize the compound’s solubility for in vitro studies?

Methodological Answer :
Use DMSO for stock solutions (10–50 mM) due to high nitrile solubility. For aqueous buffers, employ co-solvents (≤10% v/v PEG-400 or cyclodextrins). Determine solubility limits via UV-Vis spectroscopy (λmax_{max} ~270 nm) .

Advanced: What mechanistic insights support its role in [2+2] photocycloaddition reactions?

Methodological Answer :
The nitrile group acts as an electron acceptor, pairing with electron-rich alkenes under visible-light catalysis (e.g., Ru(bpy)32+_3^{2+}). Time-resolved spectroscopy can track excited-state lifetimes (≥100 ns), while ESR confirms radical intermediates. Compare quantum yields with analogs to quantify efficiency .

Basic: How to troubleshoot low yields in thiazole-nicotinonitrile coupling reactions?

Methodological Answer :
Optimize stoichiometry (1:1.2 thiazole:nicotinonitrile ratio). Replace conventional heating with microwave irradiation (100–120°C, 30 min) to enhance kinetics. Screen Pd catalysts (e.g., Pd(PPh3_3)4_4) and ligands (XPhos) for improved cross-coupling efficiency .

Advanced: Can this compound serve as a ligand for transition-metal catalysts?

Methodological Answer :
Test coordination via UV-Vis titration with metal salts (e.g., RuCl3_3, IrCl3_3). X-ray absorption spectroscopy (XAS) and single-crystal XRD (as in ) reveal binding modes. Compare catalytic performance in model reactions (e.g., hydrogenation) against established ligands like bipyridine .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.